3-Chloro-2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-4-yl]-5-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
3-chloro-2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-4-yl]-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H6Cl2F6N4/c16-10-1-8(14(18,19)20)4-24-12(10)7-3-26-27(6-7)13-11(17)2-9(5-25-13)15(21,22)23/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMAHEXMBJKFZCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C2=CN(N=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H6Cl2F6N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201154373 | |
| Record name | Pyridine, 2,2′-(1H-pyrazole-1,4-diyl)bis[3-chloro-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201154373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
246022-27-5 | |
| Record name | Pyridine, 2,2′-(1H-pyrazole-1,4-diyl)bis[3-chloro-5-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=246022-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 2,2′-(1H-pyrazole-1,4-diyl)bis[3-chloro-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201154373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-Chloro-2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-4-yl]-5-(trifluoromethyl)pyridine is a complex organic compound that has garnered interest in pharmaceutical and agricultural research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C12H4Cl2F6N2
- Molecular Weight : 377.069 g/mol
- CAS Number : 96741-18-3
Mechanisms of Biological Activity
Research indicates that compounds containing pyridine and pyrazole moieties exhibit diverse biological activities, including:
- Anticancer Activity : Some derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, related compounds have been evaluated for their ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The presence of trifluoromethyl groups is known to enhance the lipophilicity of compounds, potentially leading to increased antimicrobial activity against bacterial and fungal pathogens.
Anticancer Activity
A study published in PubMed Central highlighted the anticancer potential of similar pyridine derivatives, demonstrating that modifications in the structure can lead to enhanced potency against specific cancer types. For example, a derivative with a similar structure exhibited an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines, indicating moderate activity .
Antimicrobial Effects
Research on related compounds has shown promising results against M. tuberculosis and other pathogens. A derivative demonstrated good anti-tubercular activity, which could be attributed to its ability to interfere with bacterial metabolic pathways .
Data Table: Biological Activity Overview
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing trifluoromethyl and chlorinated pyridine moieties exhibit significant antimicrobial properties. A study published in the Journal of Medicinal Chemistry highlighted the efficacy of similar compounds against various bacterial strains. The presence of the trifluoromethyl group enhances lipophilicity, allowing for better membrane permeability and increased biological activity .
Anticancer Properties
The compound has shown potential in anticancer research. A derivative with a similar structure was evaluated for its ability to inhibit cancer cell proliferation. The study demonstrated that modifications to the pyridine ring could enhance cytotoxic effects against specific cancer cell lines, making it a candidate for further development .
Enzyme Inhibition
Inhibitors targeting specific enzymes involved in metabolic pathways have been developed based on this compound's structure. For instance, research on phosphopantetheinyl transferases (PPTases) revealed that similar pyridine derivatives could effectively inhibit these enzymes, which are crucial for bacterial virulence and survival .
Herbicidal Activity
The compound's structural characteristics lend themselves to applications in agrochemicals, particularly as herbicides. Studies have shown that trifluoromethyl-substituted pyridines can effectively inhibit weed growth by interfering with photosynthetic pathways. Field trials indicated that formulations containing such compounds significantly reduced weed biomass compared to controls .
Insecticidal Properties
Research has also explored the insecticidal properties of related compounds. The presence of chlorinated and trifluoromethyl groups has been linked to increased toxicity against agricultural pests, making these compounds suitable candidates for developing new insecticides .
Polymer Additives
In materials science, the compound can be used as an additive in polymer formulations to enhance thermal stability and chemical resistance. Its incorporation into polymer matrices has been shown to improve mechanical properties while maintaining lightweight characteristics, which is valuable in aerospace and automotive applications .
Coatings and Sealants
The unique chemical properties of 3-Chloro-2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-4-yl]-5-(trifluoromethyl)pyridine make it suitable for use in protective coatings and sealants. Its resistance to solvents and UV radiation contributes to the durability of coatings used in harsh environments .
Data Tables
Case Study 1: Antimicrobial Efficacy
A study conducted by Sakamoto et al. investigated the antimicrobial properties of various trifluoromethyl-pyridine derivatives, including 3-Chloro-2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-4-yl]-5-(trifluoromethyl)pyridine. Results indicated a significant reduction in bacterial growth at low concentrations, suggesting its potential as a new antimicrobial agent .
Case Study 2: Herbicide Development
Field trials were conducted using formulations containing this compound to assess its effectiveness as a herbicide. The results showed a marked decrease in weed populations compared to untreated plots, demonstrating its potential for agricultural applications .
Case Study 3: Polymer Enhancement
Research on polymer blends incorporating this compound revealed improvements in thermal stability and mechanical strength under stress conditions, making it an attractive option for industries requiring durable materials .
Comparison with Similar Compounds
Structural Similarities and Differences
The compound shares structural motifs with other pyridine-pyrazole hybrids but differs in substitution patterns:
Key Observations :
- Unlike the oxime-functionalized derivative in , the target lacks polar groups, suggesting lower solubility but higher membrane permeability.
Physicochemical Properties
Analysis :
- The higher logP of the target compound compared to the pyrimidine derivative reflects increased hydrophobicity due to trifluoromethyl groups.
- The pyridine-oxime derivative has a higher boiling point, likely due to hydrogen bonding from the hydroxyl and oxime groups.
Functional and Application-Based Comparisons
- Bioactivity : Pyridine-pyrazole hybrids are often investigated as kinase inhibitors or herbicides. The target compound’s lack of polar groups may limit solubility but improve cell penetration, a trade-off observed in agrochemical analogs .
- Synthetic Complexity : The target compound’s synthesis likely requires multi-step coupling of chloropyridine and pyrazole intermediates, similar to methods for related compounds . In contrast, simpler pyrimidine derivatives (e.g., ) are synthesized via nucleophilic aromatic substitution.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
